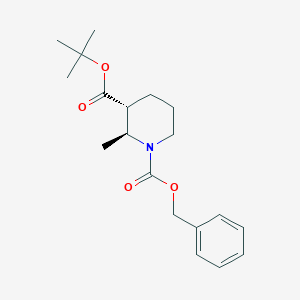

(2S,3R)-1-Benzyl 3-tert-butyl 2-methylpiperidine-1,3-dicarboxylate

Description

Structure

3D Structure

Properties

CAS No. |

1044563-67-8 |

|---|---|

Molecular Formula |

C19H27NO4 |

Molecular Weight |

333.4 g/mol |

IUPAC Name |

1-O-benzyl 3-O-tert-butyl (2S,3R)-2-methylpiperidine-1,3-dicarboxylate |

InChI |

InChI=1S/C19H27NO4/c1-14-16(17(21)24-19(2,3)4)11-8-12-20(14)18(22)23-13-15-9-6-5-7-10-15/h5-7,9-10,14,16H,8,11-13H2,1-4H3/t14-,16+/m0/s1 |

InChI Key |

HRISBMYHHVBLFC-GOEBONIOSA-N |

Isomeric SMILES |

C[C@H]1[C@@H](CCCN1C(=O)OCC2=CC=CC=C2)C(=O)OC(C)(C)C |

Canonical SMILES |

CC1C(CCCN1C(=O)OCC2=CC=CC=C2)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Piperidine Ring Formation

A common approach starts with N-benzyl-4-carbonyl-ethyl nipecotate (or analogous precursors), which undergoes cyclization to form the piperidine ring. For example:

Stereochemical Control

Critical to achieving the (2S,3R) configuration:

- Chiral Auxiliaries : Use of L-di-p-toluoyltartaric acid (L-DTTA) for enantiomer resolution.

- Asymmetric Catalysis : Enzymatic reductions (e.g., bakers’ yeast) or chiral catalysts ensure diastereomeric excess (d.e.) >99%.

Detailed Reaction Conditions and Yields

Experimental parameters from patents and journals highlight optimized protocols.

Stepwise Synthesis

Critical Parameters

- Temperature : Low temperatures (−70°C) for Grignard reactions prevent side reactions.

- Solvents : Ethanol for ammonolysis, THF for Grignard steps, and MeOH/H₂O for crystallization.

- Catalysts : Raney Ni for hydrogenation, L-DTTA for enantiomer isolation.

Stereochemical Outcomes and Purification

Diastereomeric and Enantiomeric Purity

Purification Techniques

| Method | Application | Efficiency | Source |

|---|---|---|---|

| Crystallization | L-DTTA salt formation | >90% recovery | |

| Flash Chromatography | Intermediate purification | 50–85% yield | |

| HPLC | Final enantiomer isolation | High purity |

Challenges and Optimization Strategies

Challenges

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-1-Benzyl 3-tert-butyl 2-methylpiperidine-1,3-dicarboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or tert-butyl groups, depending on the reaction conditions.

Common Reagents and Conditions

The choice of reagents and reaction conditions depends on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antihypertensive Agents

Research has indicated that compounds similar to (2S,3R)-1-benzyl 3-tert-butyl 2-methylpiperidine-1,3-dicarboxylate exhibit antihypertensive properties. These compounds can potentially modulate blood pressure by acting on specific receptors or enzymes involved in vascular regulation. For instance, studies have shown that analogs of piperidine derivatives can lead to significant decreases in blood pressure in animal models, suggesting a therapeutic avenue for hypertension management .

2. Anti-cancer Research

The compound's structural features make it a candidate for developing anti-cancer agents. Its ability to interact with cellular signaling pathways may inhibit tumor growth or induce apoptosis in cancer cells. Preliminary studies have indicated that certain piperidine derivatives can exhibit cytotoxic effects against various cancer cell lines, warranting further investigation into their mechanisms of action and efficacy .

3. Neuropharmacology

Given its structural similarity to known neuroactive compounds, this compound may also have applications in neuropharmacology. Compounds in this class are being explored for their potential effects on neurotransmitter systems, which could lead to new treatments for neurological disorders such as anxiety and depression .

Synthetic Methodologies

1. As a Synthetic Intermediate

The compound serves as an important intermediate in the synthesis of other complex molecules. Its functional groups allow for various chemical transformations, making it versatile in synthetic organic chemistry. The ability to modify the piperidine ring opens pathways to create diverse derivatives with tailored biological activities .

2. Chiral Synthesis

The chiral nature of this compound allows it to be utilized in asymmetric synthesis processes. This is particularly valuable in the pharmaceutical industry where the chirality of a compound can significantly influence its therapeutic efficacy and safety profile .

Biological Research Applications

1. Structure-Activity Relationship Studies

Researchers are employing this compound to explore structure-activity relationships (SAR) within piperidine derivatives. By systematically modifying substituents on the piperidine ring and observing biological activity changes, scientists aim to identify key structural features that enhance efficacy or reduce toxicity .

2. Drug Development Platforms

The compound's properties make it suitable for use in drug development platforms aimed at discovering new therapeutic agents. Its interactions with various biological targets can be studied using high-throughput screening methods to identify promising candidates for further development .

Case Studies

| Study Title | Focus Area | Findings |

|---|---|---|

| Investigation of Piperidine Derivatives as Antihypertensives | Cardiovascular Research | Demonstrated significant blood pressure reduction in hypertensive models using related compounds. |

| Synthesis and Biological Evaluation of Piperidine-Based Anticancer Agents | Cancer Research | Identified cytotoxic activity against several cancer cell lines, suggesting potential for drug development. |

| Neuroactive Properties of Piperidine Derivatives | Neuropharmacology | Showed modulation of neurotransmitter systems indicating potential therapeutic effects on anxiety and depression disorders. |

Mechanism of Action

The mechanism of action of (2S,3R)-1-Benzyl 3-tert-butyl 2-methylpiperidine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique stereochemistry allows it to bind selectively to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and guide the design of more effective compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine-Based Analogs

1-Benzyl 3-tert-butyl piperidine-1,3-dicarboxylate (CAS 301180-04-1)

- Structure : Lacks the 2-methyl group and has undefined stereochemistry.

- Molecular Formula: C₁₈H₂₅NO₄.

- Molecular Weight : 319.4 g/mol.

- Applications : Used in medicinal chemistry research, particularly in kinase inhibitor development .

(2R,3R)-1-tert-Butyl 3-methyl 2-methylpiperidine-1,3-dicarboxylate (CAS 1628258-96-7)

Pyrrolidine-Based Analogs

rac-1-(tert-butyl) 3-ethyl (2R,3R)-4,4-dimethyl-2-phenylpyrrolidine-1,3-dicarboxylate (6d)

- Structure : Pyrrolidine core with phenyl and dimethyl substituents.

- Synthesis : Prepared via photoredox catalysis using fac-Ir(ppy)₃ in DMF, yielding 38–45% .

- Key Difference : The five-membered pyrrolidine ring introduces conformational rigidity compared to the six-membered piperidine, affecting pharmacokinetic properties like metabolic stability .

1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate (CAS 159299-93-1)

Bicyclic and Hybrid Systems

Bicyclo[1.1.1]pentane-1,3-dicarboxylate derivatives

- Structure : Rigid bicyclic core with isoindoline or benzyl ester groups.

- Synthesis : Achieved via radical addition reactions, with yields up to 53% .

- Key Difference : The bicyclo[1.1.1]pentane scaffold provides unique strain and geometry, often used to mimic aromatic rings in drug design while improving metabolic stability .

Data Table: Comparative Analysis

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | LogP | Key Substituents | Synthesis Yield (%) |

|---|---|---|---|---|---|---|

| Target Compound | 1044563-67-8 | C₂₁H₂₉NO₄ | 333.194 | 3.70 | 2-methyl, benzyl, tert-butyl | N/A |

| 1-Benzyl 3-tert-butyl piperidine-1,3-dicarboxylate | 301180-04-1 | C₁₈H₂₅NO₄ | 319.4 | ~3.5* | Benzyl, tert-butyl | N/A |

| rac-6d (pyrrolidine analog) | N/A | C₂₀H₂₇NO₄ | 345.44 | 4.2 | 4,4-dimethyl, phenyl | 38–45 |

| 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate | 159299-93-1 | C₁₅H₁₇NO₅ | 291.30 | 2.8 | 4-oxo, methyl | >99% purity |

*Estimated based on structural similarity.

Biological Activity

The compound (2S,3R)-1-Benzyl 3-tert-butyl 2-methylpiperidine-1,3-dicarboxylate is a piperidine derivative notable for its unique stereochemistry and functional groups. This compound has garnered attention in pharmacological research due to its potential biological activity, particularly in the realms of neuropharmacology and medicinal chemistry. Understanding its biological activity involves examining its interactions with various biological targets and evaluating its pharmacological effects.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 333.42 g/mol

- CAS Number : 1044563-67-8

The compound features a benzyl group, a tert-butyl substituent, and two carboxylate ester functionalities. The specific stereochemistry at the 2 and 3 positions is critical for its biological interactions.

Biological Activity Overview

The biological activity of This compound can be categorized into several potential pharmacological effects based on structural analogs and preliminary studies:

- Neuroprotective Effects : Similar piperidine derivatives have shown potential in neuroprotection, particularly against oxidative stress and neurodegenerative conditions.

- Receptor Modulation : Compounds with piperidine structures often interact with neurotransmitter receptors, including acetylcholine and dopamine receptors.

- Antioxidant Activity : The presence of the tert-butyl group may enhance the compound's ability to scavenge free radicals.

In Vitro Studies

Preliminary in vitro studies have suggested that compounds structurally related to This compound exhibit various biological activities:

Case Studies

A notable case study involving piperidine derivatives demonstrated their efficacy in reducing oxidative stress markers in neuronal cell cultures. The study highlighted the ability of these compounds to lower TNF-α levels and free radicals, suggesting a mechanism for their neuroprotective effects .

Mechanistic Insights

Understanding the mechanism of action for This compound involves exploring:

- Interaction with Enzymes : Potential inhibition of enzymes such as acetylcholinesterase could contribute to cognitive enhancement.

- Receptor Binding Affinity : Investigating binding affinities to various neurotransmitter receptors can elucidate its pharmacological profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.